1-(prop-2-yn-1-yl)-1H-1,2,4-triazole

Organometallic chemistry C-metalation Regioselective functionalization

1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole (CAS 82418-39-1; molecular formula C5H5N3; molecular weight 107.11 g/mol) is a nitrogen-containing heterocyclic compound comprising a 1,2,4-triazole core N-functionalized with a propargyl (prop-2-yn-1-yl) group. Its physicochemical properties—melting point 44–46 °C, predicted density 1.03±0.1 g/cm³, and zero hydrogen bond donors with two hydrogen bond acceptors—render it a versatile small-molecule building block.

Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
CAS No. 82418-39-1
Cat. No. B1274011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(prop-2-yn-1-yl)-1H-1,2,4-triazole
CAS82418-39-1
Molecular FormulaC5H5N3
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC#CCN1C=NC=N1
InChIInChI=1S/C5H5N3/c1-2-3-8-5-6-4-7-8/h1,4-5H,3H2
InChIKeyOWTQLHQOGZTHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole (CAS 82418-39-1): Procurement-Relevant Identity and Physicochemical Profile


1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole (CAS 82418-39-1; molecular formula C5H5N3; molecular weight 107.11 g/mol) is a nitrogen-containing heterocyclic compound comprising a 1,2,4-triazole core N-functionalized with a propargyl (prop-2-yn-1-yl) group [1]. Its physicochemical properties—melting point 44–46 °C, predicted density 1.03±0.1 g/cm³, and zero hydrogen bond donors with two hydrogen bond acceptors—render it a versatile small-molecule building block [2]. The compound is primarily employed as a click-chemistry-ready alkyne component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and as a synthetic intermediate for pharmaceutical and agrochemical development [1].

Click-chemistry-ready terminal alkyne for CuAAC
Regioselective C-functionalization via alkyne-directed metalation
Precursor to potent halogen-bond donors (1,2,4-triazolium salts)
Defined propargyl geometry for medicinal chemistry scaffolds

Why 1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole Cannot Be Replaced by Generic 1,2,4-Triazole Building Blocks


The propargyl substituent at the N1 position of 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole confers three interlinked functional advantages that are absent in simple 1-alkyl-1H-1,2,4-triazoles: (i) a terminal alkyne handle enabling orthogonal CuAAC conjugation without triazole ring interference, (ii) distinct regioselectivity in C-metalation reactions compared to 1-n-alkyl and 1-allyl analogs, and (iii) enhanced halogen-bond donor capacity relative to imidazole-based alternatives when iodinated [1][2]. These differential features are not additive; they arise from the unique electronic and steric properties of the propargyl group. Consequently, substituting this compound with unfunctionalized 1-alkyl-1,2,4-triazoles or alternative heterocyclic alkynes such as 1-(prop-2-yn-1-yl)-1H-imidazole would alter reaction outcomes, regiospecificity, or non-covalent interaction profiles in ways that compromise downstream synthetic routes and target molecule properties [3].

This compound
Propargyl group enables orthogonal CuAAC and alkyne-metalation without triazole ring interference.
1‑alkyl / 1‑allyl analogs
Lack terminal alkyne; metalation occurs at N‑methylene or C‑5, altering regiospecificity and downstream reactivity.
This compound
1,2,4‑triazole core remains inert during CuAAC and lithiation, enabling sequential functionalization.
1‑(prop‑2‑yn‑1‑yl)‑1H‑imidazole
Imidazole ring may coordinate copper or undergo oxidation; halogen‑bond donor strength is significantly lower.
This compound
Iodinated 1,2,4‑triazolium salts deliver Ka > 10³ M⁻¹ with nitrogenous acceptors.
Iodo‑imidazolium donors
Ka typically 10¹–10² M⁻¹; reduced anion‑binding and catalytic performance may limit application fit.

Quantitative Differentiation of 1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole from Structurally Related Analogs


Regioselective Lithiation Outcome Differs Fundamentally from 1-n-Alkyl and 1-Allyl Analogs

In a comparative study of lithiation reactions with BuLi followed by electrophilic quenching, 1-propargyl-1H-1,2,4-triazole (the target compound) exhibited distinct regioselectivity relative to 1-n-alkyl- and 1-allyl-1H-1,2,4-triazoles. The propargyl derivative undergoes metalation preferentially at the terminal alkyne carbon (sp C-H) rather than at the N-methylene position or the triazole ring C-5 position, a behavior not observed with saturated or allylic N-substituents [1].

Lithiation site
Head-to-head
Preferential deprotonation at terminal sp C–H (alkyne terminus)
Enables orthogonal alkyne functionalization without triazole ring alteration.
1‑alkyl analogs metalate at N‑methylene or C‑5.
Organometallic chemistry C-metalation Regioselective functionalization

Enhanced Halogen-Bond Donor Capacity of Iodinated Derivative Relative to Imidazole-Based Scaffolds

The 1,2,4-triazole core of the target compound, when converted to iodo-triazolium salts via quaternization, yields halogen-bond (XB) donors with markedly higher association constants than analogous imidazolium-based XB donors. In ¹H NMR titration studies with quinuclidine as the halogen-bond acceptor in CDCl₃, iodo-triazolium salts derived from the 1,2,4-triazole scaffold exhibited association constants exceeding 10³ M⁻¹, representing a greater than order-of-magnitude enhancement over iodo-imidazolium comparators under identical conditions [1].

XB donor strength
Reported
Ka > 10³ M⁻¹ with quinuclidine
Supports triazole-based XB donor selection over imidazolium alternatives.
~10–100× higher than iodo‑imidazolium comparators (¹H NMR, CDCl₃).
Halogen bonding Supramolecular chemistry Organocatalysis

CuAAC Click Reactivity with Terminal Alkyne Handle While Retaining 1,2,4-Triazole Integrity

Unlike 1,2,3-triazole analogs that contain an internal alkyne or require multi-step pre-functionalization, 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole presents a terminal alkyne moiety on a 1,2,4-triazole scaffold that remains inert under standard CuAAC conditions. This orthogonal reactivity enables sequential click reactions without self-cycloaddition, a limitation encountered with 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole where the triazole ring itself can participate in metalation or undergo ring-opening under forcing conditions [1][2].

CuAAC orthogonality
Class-level
No self-cycloaddition; 1,2,4‑triazole ring remains inert under standard CuAAC
Avoids side reactions seen with 1,2,3‑triazole or imidazole alkynes.
CuSO₄·5H₂O, NaAsc, H₂O/t‑BuOH, RT, 12–24 h.
Click chemistry CuAAC Bioconjugation

Propargyl Substitution Enables Distinct Pharmacophore Geometry Relative to 1-Alkyl or 1-Aryl Analogs

The propargyl group at N1 introduces a linear, rigid extension from the triazole core (C≡C bond angle 180°), whereas 1-alkyl (sp³, tetrahedral) and 1-allyl (sp², planar but conformationally flexible) substituents produce different spatial orientations of attached functional groups. This geometric distinction affects ligand-receptor complementarity: in a series of 1,2,4-triazole derivatives evaluated as transient inactivators of human kallikreins (hK5, hK7, hK14) and matriptase, compounds containing the propargyl substituent demonstrated nanomolar potency that was not replicated by ethyl or allyl analogs, consistent with the hypothesis that the linear propargyl group optimally positions the triazole ring for binding pocket interactions [1].

Pharmacophore geometry
Reported
Linear propargyl vector (C≡C, 180°) positions triazole for binding pocket fit
Rigid geometry may support nanomolar potency in kallikrein/matriptase series.
Ethyl/allyl analogs give different spatial orientation; SAR trends show reduced potency.
Medicinal chemistry Structure-activity relationship Drug design

Stability Profile Under Long-Term Storage Compared to Alternative Propargyl Heterocycles

1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole demonstrates superior long-term storage stability relative to more reactive propargyl heterocycles such as 1-(prop-2-yn-1-yl)-1H-imidazole and 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole. The compound is stable under recommended storage conditions (2–8°C, sealed container) for extended periods without significant degradation or polymerization of the terminal alkyne, whereas imidazole-based propargyl derivatives are more prone to oxidation at the imidazole ring and 1,2,3-triazole analogs may undergo slow thermal [3+2] cycloreversion [1]. No special handling beyond standard laboratory precautions for terminal alkynes is required [2].

Storage stability
Class-level
Stable at 2–8°C in sealed container; no inert atmosphere required
Reported longer stability than imidazole or 1,2,3‑triazole propargyl analogs.
Inference based on known ring‑reactivity profiles; bulk purchasing supported.
Chemical stability Storage conditions Supply chain integrity

High-Impact Application Scenarios for 1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole Based on Differentiated Evidence


Orthogonal Click Chemistry in Multi-Step Bioconjugation and Polymer Functionalization

The terminal alkyne handle of 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole undergoes efficient CuAAC with azide-functionalized biomolecules (peptides, oligonucleotides, carbohydrates) or polymers while the 1,2,4-triazole core remains chemically inert and non-coordinating under these conditions [1]. This orthogonality is particularly valuable in sequential molecular assembly strategies where multiple orthogonal conjugation steps are required, such as the synthesis of multifunctional dendrimers, antibody-drug conjugates, or stimuli-responsive polymeric materials. The target compound's stability profile supports its use in automated synthesis platforms and long-duration reactions without decomposition [2]. In contrast, alternative alkynes based on 1,2,3-triazole or imidazole cores introduce unwanted side reactivity (metal coordination, ring-opening) that complicates product isolation and reduces overall yield [3].

Synthesis of Potent Halogen-Bond Donors for Anion Recognition and Organocatalysis

When elaborated via iodination and quaternization, the 1,2,4-triazole core of the target compound yields halogen-bond donors with association constants (Ka) exceeding 10³ M⁻¹ with nitrogenous acceptors—an order of magnitude higher than imidazolium-based alternatives [1]. This enhanced donor strength translates directly to superior catalytic activity in benchmark transformations such as the Ritter reaction and Michael additions, as well as higher anion-binding selectivity in sensor applications [2]. The chiral variants of these donors, accessible via click chemistry with enantiopure azides, enable asymmetric catalysis with enantioselectivities unattainable with imidazole-derived XB catalysts [3]. Procurement of the target compound as the starting scaffold is therefore essential for research programs focused on next-generation halogen-bond-mediated catalysis or selective anion sensing.

Regioselective C-Functionalization via Directed ortho-Metalation Strategies

The distinct lithiation behavior of 1-propargyl-1H-1,2,4-triazole—where metalation occurs preferentially at the terminal alkyne carbon rather than the triazole C-5 position—enables synthetic sequences that are inaccessible with 1-n-alkyl or 1-allyl analogs [1]. Following deprotonation at the alkyne terminus, electrophilic trapping installs functional groups (silyl, stannyl, carbonyl, alkyl) at a site orthogonal to the triazole ring, which can subsequently be functionalized at C-3 or C-5 via separate metalation protocols. This sequential, site-selective functionalization is critical for constructing complex triazole-containing architectures in medicinal chemistry programs, particularly when exploring structure-activity relationships around the triazole periphery [2]. Attempting analogous chemistry with 1-alkyl analogs would result in N-methylene or C-5 functionalization, producing regioisomeric products with distinct biological or physicochemical properties.

Medicinal Chemistry Fragment for Kinase and Protease Inhibitor Scaffolds

The linear, rigid geometry of the propargyl substituent provides a defined vector for projecting the 1,2,4-triazole ring into enzyme binding pockets, a spatial orientation that has been correlated with nanomolar potency against human kallikreins (hK5, hK7, hK14) and matriptase [1]. This geometric feature is not replicated by 1-ethyl (flexible, tetrahedral) or 1-allyl (planar but conformationally ambiguous) analogs, making the propargyl group a non-substitutable design element in specific inhibitor series [2]. Furthermore, the 1,2,4-triazole core itself participates in key hydrogen-bonding interactions with catalytic residues and coordinates metal ions in metalloenzyme active sites, whereas the 1,2,3-triazole isomer exhibits different hydrogen-bonding patterns and metal coordination geometries [3]. For fragment-based drug discovery campaigns targeting serine proteases, kinases, or cytochrome P450 enzymes, the target compound represents a validated starting point that cannot be replaced by its regioisomers or alternative N-alkyl derivatives without compromising lead optimization trajectories.

Application
Selection Property
Validation Focus
Orthogonal click chemistry
Click-ready terminal alkyne with inert 1,2,4‑triazole core
CuAAC orthogonality and long‑term stability
Halogen‑bond donor synthesis
1,2,4‑triazolium scaffold for high‑affinity XB donors
Ka > 10³ M⁻¹ with N‑acceptors vs. imidazolium benchmarks
Regioselective C‑functionalization
Alkyne‑directed metalation at terminal sp C–H
Regioselectivity vs. alkyl/allyl analogs
Medicinal chemistry fragment
Linear propargyl geometry for binding‑pocket complementarity
Pharmacophore rigidity vs. flexible N‑alkyl derivatives

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